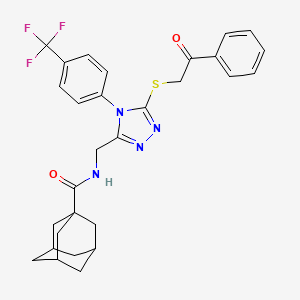
(1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C29H29F3N4O2S and its molecular weight is 554.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1S,3S)-N-((5-((2-oxo-2-phenylethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide represents a novel class of biologically active molecules. Its unique structure incorporates both triazole and adamantane moieties, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- An adamantane core
- A carboxamide functional group
- A triazole ring substituted with a trifluoromethyl phenyl group
- A thioether linkage with a phenylethyl moiety
This structural diversity contributes to its potential interactions with various biological targets.
Research indicates that compounds containing triazole rings often exhibit significant biological activities due to their ability to interact with enzymes and receptors. The electron-rich nature of the triazole allows for binding with various biological targets, which can lead to inhibition of key enzymatic pathways involved in disease processes .
Key Findings from Research Studies:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of several enzymes, including cholinesterases and cyclooxygenases. The presence of the trifluoromethyl group enhances its metabolic stability and lipid solubility, which may improve membrane permeability and interaction with target proteins .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. In vitro tests demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia). The IC50 values for these activities indicate promising potential for further development .
- Antioxidant Properties : The compound's structure suggests it may also exhibit antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. This is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression .
Case Studies
Several studies have explored the biological activity of related compounds that share structural features with this compound:
Propiedades
IUPAC Name |
N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N4O2S/c30-29(31,32)22-6-8-23(9-7-22)36-25(34-35-27(36)39-17-24(37)21-4-2-1-3-5-21)16-33-26(38)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYOXOYYRJNHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)C(F)(F)F)SCC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













